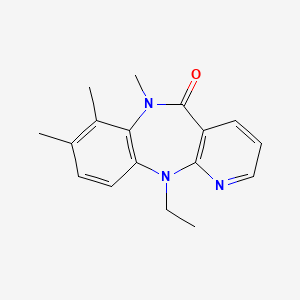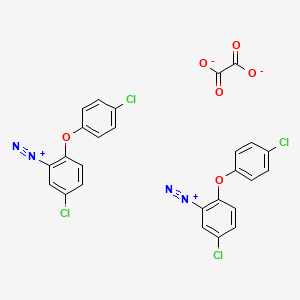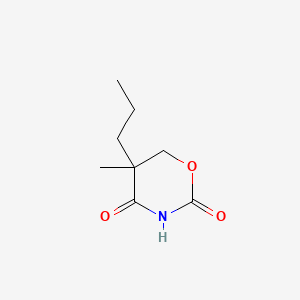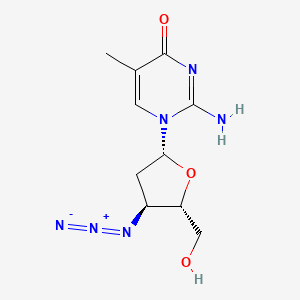
1-(2-((TrimethylSilyl)ethoxy)methyl)-6-(phenylthio)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((TrimethylSilyl)ethoxy)methyl)-6-(phenylthio)thymine is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a thymine base modified with a trimethylsilyl group and a phenylthio group. These modifications impart distinct chemical properties to the compound, making it a valuable tool in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-(2-((TrimethylSilyl)ethoxy)methyl)-6-(phenylthio)thymine typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the protection of functional groups, selective silylation, and the introduction of the phenylthio group. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures, ensuring consistency and efficiency in large-scale synthesis.
Chemical Reactions Analysis
1-(2-((TrimethylSilyl)ethoxy)methyl)-6-(phenylthio)thymine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thymine base.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying nucleic acid interactions and modifications. In medicine, it has potential applications in drug development, particularly in the design of antiviral and anticancer agents. Additionally, its unique chemical properties make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-((TrimethylSilyl)ethoxy)methyl)-6-(phenylthio)thymine involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the phenylthio group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes or nucleic acids, disrupting cellular processes and exerting therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2-((TrimethylSilyl)ethoxy)methyl)-6-(phenylthio)thymine can be compared with other similar compounds, such as 1-(2-(TrimethylSilyl)ethoxy)methyl-1H-pyrazole and 1-Phenyl-2-(trimethylsilyl)acetylene . These compounds share structural similarities, including the presence of trimethylsilyl and phenyl groups. the thymine base in this compound imparts unique properties, such as its ability to interact with nucleic acids. This distinguishes it from other compounds and highlights its potential in nucleic acid research and drug development.
Properties
CAS No. |
144410-24-2 |
|---|---|
Molecular Formula |
C17H24N2O3SSi |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
5-methyl-6-phenylsulfanyl-1-(2-trimethylsilylethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H24N2O3SSi/c1-13-15(20)18-17(21)19(12-22-10-11-24(2,3)4)16(13)23-14-8-6-5-7-9-14/h5-9H,10-12H2,1-4H3,(H,18,20,21) |
InChI Key |
XHCKCIDCEXXYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCC[Si](C)(C)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















